molecular formula C15H12F3N3O5S B241405 4-({[2-(Trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoyl}amino)benzenesulfonamide

4-({[2-(Trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoyl}amino)benzenesulfonamide

Número de catálogo B241405
Peso molecular: 403.3 g/mol
Clave InChI: FNKJYXLILPEIAK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-({[2-(Trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoyl}amino)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of B-cell malignancies. It belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which have shown promising results in the treatment of various types of cancer.

Mecanismo De Acción

4-({[2-(Trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoyl}amino)benzenesulfonamide works by selectively inhibiting BTK, a key enzyme involved in the B-cell receptor (BCR) signaling pathway. By blocking this pathway, 4-({[2-(Trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoyl}amino)benzenesulfonamide prevents the proliferation and survival of B-cells, which are responsible for the growth of B-cell malignancies. It has also been shown to inhibit the activation of other signaling pathways, such as AKT and ERK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
4-({[2-(Trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoyl}amino)benzenesulfonamide has been shown to induce apoptosis (programmed cell death) in B-cells, leading to a reduction in tumor burden. It also inhibits the production of cytokines, which are involved in the inflammatory response and can promote tumor growth. In addition, 4-({[2-(Trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoyl}amino)benzenesulfonamide has been shown to enhance the activity of other anti-cancer drugs, such as rituximab and venetoclax.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 4-({[2-(Trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoyl}amino)benzenesulfonamide is its high selectivity for BTK, which reduces the risk of off-target effects and toxicity. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, 4-({[2-(Trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoyl}amino)benzenesulfonamide has some limitations in lab experiments, such as its low solubility in water and its potential to form aggregates at high concentrations.

Direcciones Futuras

There are several potential future directions for the development of 4-({[2-(Trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoyl}amino)benzenesulfonamide and other BTK inhibitors. One area of focus is the combination of BTK inhibitors with other anti-cancer drugs, such as immune checkpoint inhibitors and CAR-T cell therapy. Another area of interest is the development of more potent and selective BTK inhibitors, which may improve the efficacy and safety of these drugs. Finally, there is a need for further research into the mechanisms of resistance to BTK inhibitors, which may help to identify new targets for therapy.

Métodos De Síntesis

The synthesis of 4-({[2-(Trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoyl}amino)benzenesulfonamide involves several steps, including the reaction of 2-(trifluoromethyl)-1,3-benzodioxole with phthalic anhydride to form an intermediate, which is then reacted with 4-aminobenzenesulfonamide to yield the final product. The synthesis method has been optimized to improve the yield and purity of the product.

Aplicaciones Científicas De Investigación

4-({[2-(Trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoyl}amino)benzenesulfonamide has been extensively studied in preclinical and clinical trials for the treatment of various types of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has shown promising results in both in vitro and in vivo studies, with a favorable safety profile.

Propiedades

Fórmula molecular

C15H12F3N3O5S

Peso molecular

403.3 g/mol

Nombre IUPAC

1-(4-sulfamoylphenyl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea

InChI

InChI=1S/C15H12F3N3O5S/c16-14(17,18)15(25-11-3-1-2-4-12(11)26-15)21-13(22)20-9-5-7-10(8-6-9)27(19,23)24/h1-8H,(H2,19,23,24)(H2,20,21,22)

Clave InChI

FNKJYXLILPEIAK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)OC(O2)(C(F)(F)F)NC(=O)NC3=CC=C(C=C3)S(=O)(=O)N

SMILES canónico

C1=CC=C2C(=C1)OC(O2)(C(F)(F)F)NC(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.